

Spectroscopic Profile of 4-Aminobenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **4-Aminobenzoic Acid** (PABA), a molecule of significant interest in pharmaceutical and cosmetic sciences. This document details the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of PABA, supported by detailed experimental protocols and logical workflow diagrams to aid in its characterization and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of **4-aminobenzoic acid** reveals characteristic absorption bands arising from electronic transitions within the molecule, primarily $\pi \to \pi^*$ transitions in the aromatic ring and $n \to \pi^*$ transitions associated with the carboxyl and amino functional groups. The position and intensity of these bands are influenced by the solvent environment.

Data Presentation



Solvent	λmax 1 (nm)	λmax 2 (nm)	λmax 3 (nm)	Reference
Water	266	-	-	[1]
Methanol	280	-	-	
Isopropanol	288	-	-	[1]
Not Specified	194	226	278	[2]

Note: The absorption maximum can vary depending on the specific conditions and instrumentation.

Experimental Protocol: UV-Vis Spectroscopy

A solution of **4-aminobenzoic acid** is prepared by dissolving a precisely weighed amount of the solid compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or water) to a known concentration.

- Instrument Warm-up: The UV-Vis spectrophotometer is powered on and the lamps are allowed to warm up for at least 20 minutes to ensure stable output.
- Cuvette Selection and Cleaning: Quartz cuvettes with a 1 cm path length are used. The cuvettes are thoroughly cleaned with the solvent to be used for the analysis and then rinsed with the sample solution.
- Baseline Correction: A baseline is recorded with the cuvette filled with the pure solvent. This
 is done to subtract the absorbance of the solvent and any optical imperfections in the
 cuvette.
- Sample Measurement: The cuvette is filled with the prepared solution of 4-aminobenzoic acid. The absorbance spectrum is recorded over a specified wavelength range, typically from 200 to 400 nm.
- Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Infrared (IR) Spectroscopy



The FT-IR spectrum of **4-aminobenzoic acid** provides valuable information about its functional groups. The presence of the amino (-NH₂), carboxylic acid (-COOH), and substituted benzene ring moieties gives rise to a complex and characteristic pattern of absorption bands.

Data Presentation

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Reference
3431	Strong	O-H Stretch (Carboxylic Acid)	[3]
3360-3459	Strong	N-H Asymmetric & Symmetric Stretch (Amine)	[4]
2922	-	O-H Stretch (Carboxylic Acid, H- bonded)	[4]
1660-1740	Strong	C=O Stretch (Carboxylic Acid)	[3]
1631	Very Strong	C=O Stretch (Carboxylic Acid)	[3]
1613	Weak	C=C Aromatic Ring Stretch	[3]
1533	-	C-O Asymmetric Stretch (Carboxylate)	[4]
1409	-	C-O Symmetric Stretch (Carboxylate)	[4]
1375	-	C-O Stretch	[3]
1200-1350	-	O-H in-plane bend	[3]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)



The solid-state FT-IR spectrum of **4-aminobenzoic acid** is commonly obtained using the potassium bromide (KBr) pellet technique.

- Sample Preparation: Approximately 1-2 mg of finely ground **4-aminobenzoic acid** is mixed with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The mixture is thoroughly ground to a fine, homogeneous powder.
- Pellet Formation: The powdered mixture is transferred to a pellet die. A hydraulic press is used to apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.
- Background Spectrum: The FT-IR spectrometer's sample chamber is left empty, and a background spectrum is recorded. This accounts for the absorbance of atmospheric water and carbon dioxide.
- Sample Spectrum: The KBr pellet is placed in the sample holder of the spectrometer. The IR spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.
- Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of **4-aminobenzoic acid** in solution. The chemical shifts, splitting patterns, and integration of the signals provide a wealth of information about the electronic environment of each nucleus.

Data Presentation: ¹H NMR



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Solvent	Reference
11.91	S	1H	-СООН	DMSO-d ₆	[5]
7.58 - 7.61	m	2H	Ar-H (ortho to -COOH)	DMSO-d ₆	[5]
6.51 - 6.53	m	2H	Ar-H (ortho to -NH ₂)	DMSO-d ₆	[5]
5.82	S	2H	-NH ₂	DMSO-d ₆	[5]
12.0	-	-	-COOH	DMSO-d ₆	[6]
7.650	-	-	Ar-H	DMSO-d ₆	[6]
6.573	-	-	Ar-H	DMSO-d ₆	[6]
5.89	-	-	-NH ₂	DMSO-d ₆	[6]

Data Presentation: 13C NMR

Chemical Shift (δ, ppm)	Assignment	Solvent	Reference
167.9	C=O (Carboxylic Acid)	DMSO-d ₆	[5]
153.5	C-NH ₂	DMSO-d ₆	[5]
131.7	C-H (ortho to -COOH)	DMSO-d ₆	[5]
117.3	С-СООН	DMSO-d ₆	[5]
113.0	C-H (ortho to -NH ₂)	DMSO-d ₆	[5]

Experimental Protocol: NMR Spectroscopy

• Sample Preparation: For ¹H NMR, 5-25 mg of **4-aminobenzoic acid** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a more concentrated solution of 50-100 mg may be required. The sample is placed in a clean, dry NMR tube.

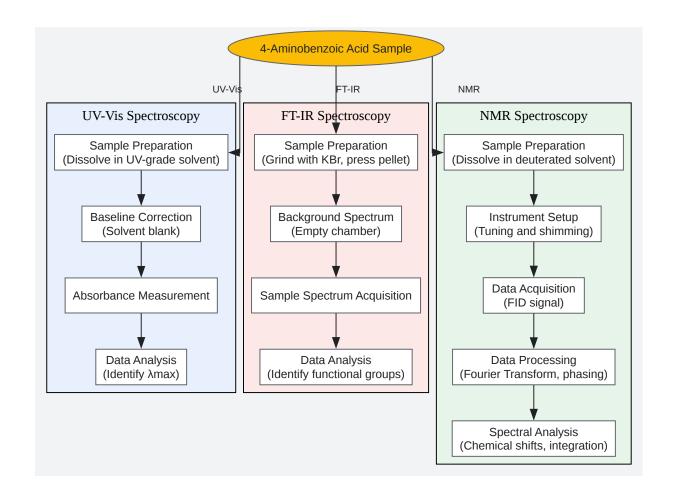


- Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
- Data Processing: The FID is subjected to a Fourier transform to convert it into a frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected.
- Spectral Analysis: The chemical shifts of the signals are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). The integration of the peaks is determined for ¹H NMR, and the multiplicity (splitting pattern) is analyzed to deduce proton-proton coupling.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4- Aminobenzoic Acid**.

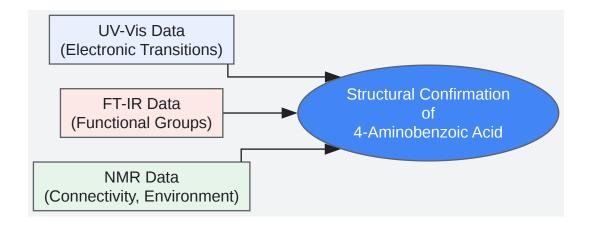




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Caption: Logical workflow for the spectroscopic analysis of **4-Aminobenzoic Acid**.





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Caption: Integration of spectroscopic data for structural confirmation.

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